molecular formula C42H44N6O2S2 B12774927 3H-Indolium, 2,2'-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate CAS No. 120447-97-4

3H-Indolium, 2,2'-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate

Cat. No.: B12774927
CAS No.: 120447-97-4
M. Wt: 729.0 g/mol
InChI Key: NJGDTXIOKCOKNI-UHFFFAOYSA-N
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Description

3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) is a complex organic compound with a molecular formula of C42H44N6O2S2 and a molecular weight of 728.974 g/mol . This compound is notable for its unique structure, which includes indolium and dithiocyanate groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) typically involves multiple stepsThe final step involves the addition of the dithiocyanate groups under controlled conditions to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) apart is its combination of indolium and dithiocyanate groups, which confer unique electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

120447-97-4

Molecular Formula

C42H44N6O2S2

Molecular Weight

729.0 g/mol

IUPAC Name

N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-2-[2-[2-[[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]amino]phenoxy]ethoxy]aniline;dithiocyanate

InChI

InChI=1S/C40H42N4O2.2CHNS/c1-39(2)29-15-7-11-19-33(29)43(5)37(39)23-25-41-31-17-9-13-21-35(31)45-27-28-46-36-22-14-10-18-32(36)42-26-24-38-40(3,4)30-16-8-12-20-34(30)44(38)6;2*2-1-3/h7-26H,27-28H2,1-6H3;2*3H

InChI Key

NJGDTXIOKCOKNI-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/NC3=CC=CC=C3OCCOC4=CC=CC=C4N/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)C)C.C(#N)[S-].C(#N)[S-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=CC=C3OCCOC4=CC=CC=C4NC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)C)C.C(#N)[S-].C(#N)[S-]

Origin of Product

United States

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